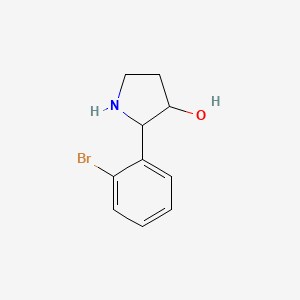
2-(2-Bromophenyl)pyrrolidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom enhances its reactivity, making it a valuable building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)pyrrolidin-3-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-(2-bromophenyl)acetamide with a suitable base to induce cyclization, forming the pyrrolidine ring. The reaction is usually carried out under reflux conditions in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpyrrolidine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylpyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)pyrrolidin-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its effects on the central nervous system.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s stability and bioactivity, allowing it to interact effectively with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)pyrrolidin-3-OL: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)pyrrolidin-3-OL: Contains a fluorine atom, offering different reactivity and biological properties.
2-(2-Iodophenyl)pyrrolidin-3-OL:
Uniqueness
2-(2-Bromophenyl)pyrrolidin-3-OL is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
2-(2-bromophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |
InChI-Schlüssel |
OILYTLRIBGHLBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C1O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
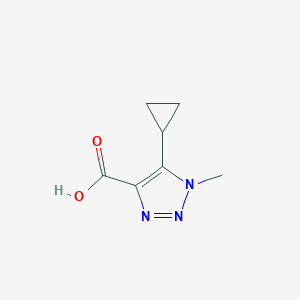
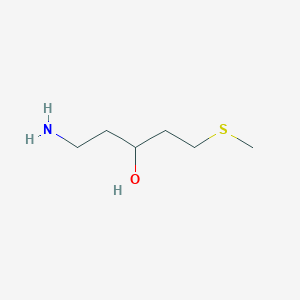


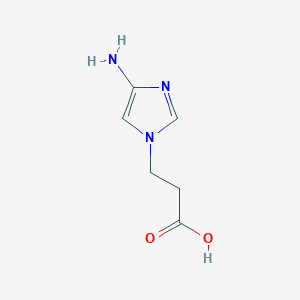
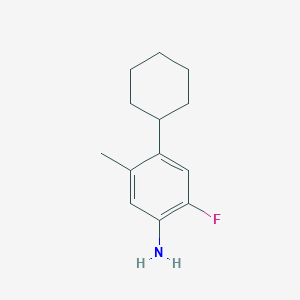

![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)

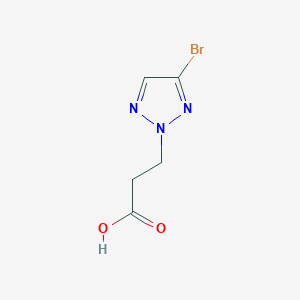
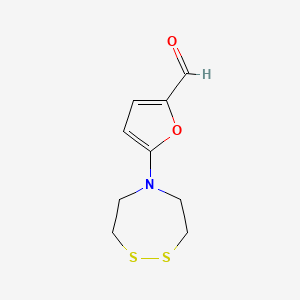
![2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)
